5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
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Overview
Description
5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a synthetic organic compound characterized by its pyrimidine core substituted with ethyl, methyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The piperidinyl group is then introduced via nucleophilic substitution.
Preparation of the Pyrimidine Core: The pyrimidine core can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Alkylation: The ethyl and methyl groups are introduced using alkyl halides in the presence of a base such as potassium carbonate.
Nucleophilic Substitution: The piperidinyl group is introduced by reacting the intermediate with piperidine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme inhibition or receptor activation.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine
- 5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyridine
- 5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrazine
Uniqueness
Compared to similar compounds, 5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
2460754-26-9 |
---|---|
Molecular Formula |
C13H23Cl2N3 |
Molecular Weight |
292.2 |
Purity |
95 |
Origin of Product |
United States |
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